5-methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

Description

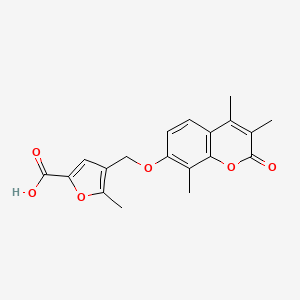

5-Methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a hybrid molecule combining a substituted coumarin core with a furan-carboxylic acid moiety. The coumarin subunit (3,4,8-trimethyl-2-oxo-2H-chromen-7-yl) is linked via an ether-oxygen to a methylene group at position 4 of the furan ring, which itself bears a carboxylic acid at position 2 and a methyl group at position 3.

Properties

IUPAC Name |

5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-9-10(2)19(22)25-17-11(3)15(6-5-14(9)17)23-8-13-7-16(18(20)21)24-12(13)4/h5-7H,8H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPAEDPPNSEWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(OC(=C3)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by a reaction with various sodium azides .

Industrial Production Methods

Industrial production methods for such complex compounds often involve the use of green chemistry principles. This includes the use of green solvents, catalysts, and other procedures to minimize environmental impact .

Chemical Reactions Analysis

Coumarin Core Formation

The coumarin moiety is typically synthesized via Pechmann condensation , where 3,4,8-trimethyl-7-hydroxycoumarin derivatives react with β-keto esters under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or ZnCl<sub>2</sub>) . This method ensures regioselective formation of the 7-hydroxy group critical for subsequent etherification.

Etherification for Side-Chain Attachment

The methyleneoxy bridge is formed through nucleophilic substitution:

-

Reagents : 3,4,8-Trimethyl-7-hydroxycoumarin + 5-(bromomethyl)-4-methylfuran-2-carboxylic acid

-

Mechanism : SN2 displacement of bromide by the coumarin’s phenolic oxygen.

Decarboxylation

The furan-2-carboxylic acid group undergoes thermal decarboxylation at elevated temperatures (>200°C), yielding CO<sub>2</sub> and a furan-methyl derivative. This reaction is suppressed in polar aprotic solvents .

Esterification and Amidation

The carboxylic acid participates in standard derivatization:

Bromination and Electrophilic Substitution

The coumarin’s aromatic syst

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of coumarin, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress linked to various diseases such as cancer and cardiovascular disorders. Studies have shown that such compounds can scavenge free radicals effectively, making them candidates for further pharmacological development .

Anticancer Potential

The chromenone structure is associated with anticancer activity. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated its effectiveness against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research has shown that it can reduce the production of pro-inflammatory cytokines in cell models, suggesting its potential use in treating inflammatory diseases .

Pesticidal Activity

The unique structure of this compound allows it to interact with biological systems effectively, leading to investigations into its use as a pesticide. Studies have indicated that it can exhibit insecticidal properties against specific pests while being less harmful to beneficial insects, making it a candidate for eco-friendly agricultural practices .

Plant Growth Regulation

Research suggests that compounds with similar structures can act as plant growth regulators (PGRs). These substances can enhance growth rates and improve yield by modulating hormonal pathways within plants . The potential application of this compound in agriculture could lead to increased crop productivity.

Polymer Synthesis

The furan moiety in this compound allows for the formation of polymers through polymerization reactions. Researchers are exploring its use in creating biodegradable plastics and advanced materials that could reduce environmental impact while maintaining desirable mechanical properties .

Coatings and Adhesives

Due to its chemical stability and bonding capabilities, this compound has potential applications in developing coatings and adhesives with enhanced durability and resistance to environmental factors .

Case Studies

Mechanism of Action

The mechanism by which 5-methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. For example, its anti-coagulant activity is believed to be due to its ability to inhibit the enzyme vitamin K epoxide reductase .

Comparison with Similar Compounds

Key Structural Features and Differences

The following table summarizes critical differences between the target compound and its analogs:

Substituent Effects on Physicochemical Properties

- Functional Groups : The carboxylic acid (target) vs. methyl ester (Analog 1) affects ionization state; the former is ionized at physiological pH, enhancing solubility but limiting blood-brain barrier penetration compared to the ester .

Biological Activity

5-Methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a complex organic compound that belongs to the class of chromene derivatives. Its molecular formula is with a molecular weight of 342.3 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Synthesis

The compound's structure features a furan carboxylic acid framework with multiple functional groups, including hydroxyl and carboxylic acid moieties. The synthesis of this compound typically involves several steps, including the formation of the chromene structure and subsequent modifications to introduce the furan carboxylic acid functionalities.

Synthesis Pathway:

- Formation of Chromene Core: The initial step usually involves synthesizing the chromene backbone through cyclization reactions.

- Functionalization: Subsequent reactions introduce the furan and carboxylic acid groups.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Preliminary studies on related compounds suggest that this compound may exhibit various biological activities, including:

- Antioxidant Properties: Compounds in this class often demonstrate significant antioxidant activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects: Similar derivatives have shown potential in reducing inflammation markers in various biological assays.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 5-Hydroxymethylfuran-2-carboxylic acid | Antimicrobial | PLOS ONE |

| 3,4-Dihydroxyflavone | Antioxidant | EvitaChem |

| Chromenone derivatives | Anti-inflammatory | MDPI |

Case Studies and Experimental Findings

- Antimicrobial Activity: A study indicated that furan-2-carboxylic acids can inhibit bacterial swarming and swimming at low concentrations (1.8 µg L) against Escherichia coli . This suggests potential applications in controlling bacterial growth.

- Inhibition Studies: Research has shown that compounds similar to this compound can significantly inhibit the production of extracellular polysaccharides in bacteria, which is crucial for their virulence .

- Antioxidant Testing: Preliminary antioxidant assays indicate that chromene derivatives may scavenge free radicals effectively, contributing to their therapeutic potential against oxidative stress-related diseases.

Q & A

Basic: What are the recommended synthetic routes for preparing 5-methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid?

Answer:

The synthesis typically involves coupling a substituted coumarin derivative with a furan-carboxylic acid precursor. A common strategy includes:

- Step 1: Alkylation of 3,4,8-trimethyl-7-hydroxy-2H-chromen-2-one with a chloromethylfuran intermediate under alkaline conditions (e.g., K₂CO₃ or NaOH in DMF) to form the ether linkage .

- Step 2: Carboxylic acid functionalization via hydrolysis of a methyl ester precursor using LiOH or HCl in aqueous THF .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H and ¹³C-NMR to verify substituent positions and coupling patterns (e.g., chromen-2-one carbonyl at ~160 ppm in ¹³C-NMR) .

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions) .

- Purity Assessment:

- HPLC-UV/ELSD: Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% formic acid) .

Advanced: How can contradictory data on the compound’s biological activity be resolved?

Answer: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Assays:

- Antioxidant Activity: DPPH radical scavenging (IC₅₀ comparison at 517 nm) with Trolox as a positive control .

- Anti-inflammatory Testing: ELISA-based inhibition of TNF-α or COX-2 in LPS-stimulated macrophages .

- Structural Validation: Ensure purity (>98%) via HPLC and confirm absence of isomers (e.g., chromen-7- vs. chromen-6- substitution) using NOESY NMR .

Advanced: What reaction mechanisms govern the compound’s derivatization?

Answer: The furan-carboxylic acid moiety enables diverse reactions:

- Esterification: Methanol/H₂SO₄ catalysis to form methyl esters for improved solubility .

- Amide Formation: Activation with EDC/HOBt, followed by coupling with amines (e.g., glycine methyl ester) .

- Chromen Ring Modifications:

- Oxidation: KMnO₄ in acetone to introduce hydroxyl groups at the 3-methyl position .

- Reduction: NaBH₄/CeCl₃ for selective reduction of the 2-oxo group to a hydroxyl .

Basic: How should researchers handle stability and storage of this compound?

Answer:

- Storage Conditions: -20°C in amber vials under argon to prevent oxidation and photodegradation .

- Stability Tests:

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- ADME Prediction:

- SwissADME: Input SMILES string to estimate logP (octanol-water partition coefficient), bioavailability, and P-glycoprotein substrate likelihood .

- Molecular Docking (AutoDock Vina): Simulate binding to targets like COX-2 (PDB: 3LN1) to rationalize anti-inflammatory activity .

- Metabolic Pathways: CYP450 enzyme interaction predictions using StarDrop’s IsoCyp module .

Advanced: How can synthetic byproducts be minimized during scale-up?

Answer:

- Optimized Reaction Conditions:

- Temperature Control: Maintain <60°C during alkylation to prevent chromen ring rearrangement .

- Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency .

- Byproduct Analysis:

Basic: What are the key structural features influencing bioactivity?

Answer:

- Critical Moieties:

- Substituent Effects:

- 3,4,8-Trimethyl groups on chromen increase lipophilicity (logP ~3.2), impacting membrane permeability .

Advanced: How to address low yields in the final coupling step?

Answer:

- Mechanistic Insights:

- The etherification step may suffer from steric hindrance due to 3,4,8-trimethyl groups. Solutions include:

- Using bulkier bases (e.g., DBU) to deprotonate the phenolic -OH more effectively .

- Microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .

- Alternative Routes:

Basic: What safety precautions are required during handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.